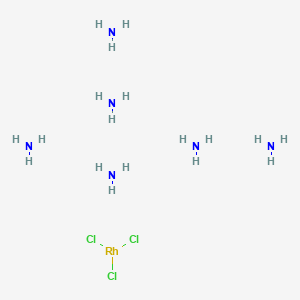
Hexaaminnerhodium(iii)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaamminerhodium(III) chloride is a coordination compound with the formula ((\text{RhCl}_3)(\text{NH}_3)_6). It consists of a rhodium ion surrounded by six ammonia ligands and three chloride ions. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaamminerhodium(III) chloride can be synthesized by reacting rhodium(III) chloride with an excess of aqueous ammonia. The reaction typically involves heating the solution to achieve a pH of 7.5 to 8.0. The resulting solution is then contacted with an anion exchange resin in the OH form to obtain the desired compound .
Industrial Production Methods: Industrial production of hexaamminerhodium(III) chloride follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of anion exchange resins is common to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Hexaamminerhodium(III) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often involve other amines or phosphines as substituting ligands.
Major Products:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Hexaamminerhodium(III) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes and catalysts.
Biology: Investigated for its potential interactions with biomolecules and its effects on biological systems.
Medicine: Explored for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Utilized in various catalytic processes, including hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism of action of hexaamminerhodium(III) chloride involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, potentially leading to changes in their structure and function. The compound’s effects are mediated through its interactions with molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
Hexaamminerhodium(III) chloride can be compared with other similar compounds, such as:
Hexaammineruthenium(III) chloride: Similar in structure but contains ruthenium instead of rhodium.
Hexaamminecobalt(III) chloride: Contains cobalt and is used in coordination chemistry and as a precursor for other cobalt complexes.
Uniqueness: Hexaamminerhodium(III) chloride is unique due to the specific properties of rhodium, which include its high catalytic activity and ability to form stable complexes with a variety of ligands. This makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
Cl3H18N6Rh |
|---|---|
Molecular Weight |
311.44 g/mol |
IUPAC Name |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.6H3N.Rh/h3*1H;6*1H3;/q;;;;;;;;;+3/p-3 |
InChI Key |
NQDMBGRFEALXCD-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.N.Cl[Rh](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
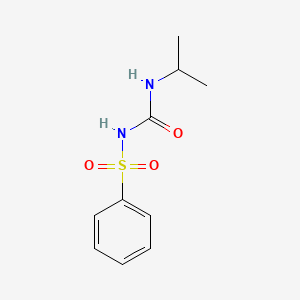
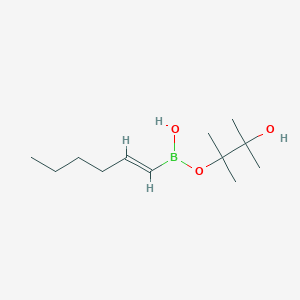
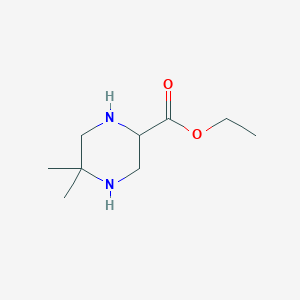
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
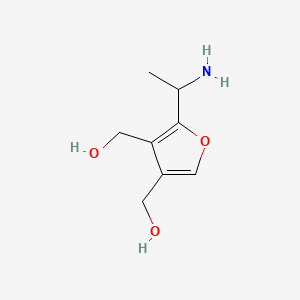
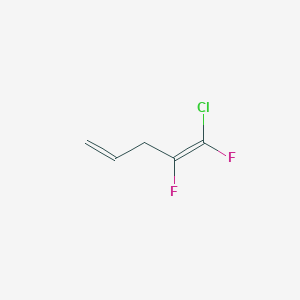
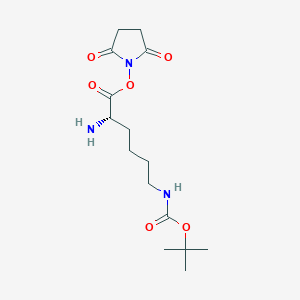
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
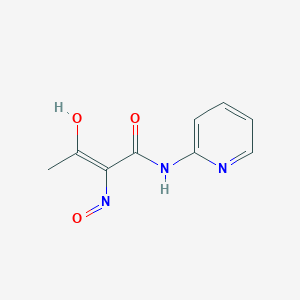
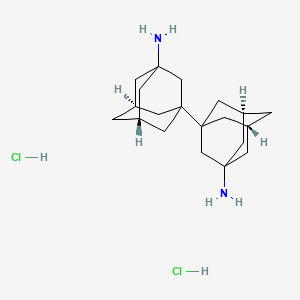
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
